Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565766
InChI: InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-5-13(14,15)12(8-17)4-6-16-9(12)18/h4-8H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C13H20F2N2O3
Molecular Weight: 290.31 g/mol

Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

CAS No.:

Cat. No.: VC13565766

Molecular Formula: C13H20F2N2O3

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate -

Specification

Molecular Formula C13H20F2N2O3
Molecular Weight 290.31 g/mol
IUPAC Name tert-butyl 6,6-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Standard InChI InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-5-13(14,15)12(8-17)4-6-16-9(12)18/h4-8H2,1-3H3,(H,16,18)
Standard InChI Key IKYXQVQWXFYEGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2=O)(F)F

Introduction

Chemical Structure and Nomenclature

The compound features a spiro[4.5]decane core, where a four-membered ring (piperidine) and a five-membered ring (pyrrolidone) share a single carbon atom (Figure 1) . Key functional groups include:

  • 10,10-Difluoro substituents: Positioned on the shared spiro carbon, enhancing electronegativity and metabolic stability .

  • 1-Oxo group: A ketone moiety on the pyrrolidone ring, contributing to hydrogen-bonding interactions .

  • 7-Carboxylate: A tert-butyl ester protecting group, improving solubility and facilitating synthetic manipulations.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₀F₂N₂O₃
Molecular Weight290.31 g/mol
IUPAC Nametert-Butyl 6,6-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
CAS Registry Number1228630-96-3
SMILESCC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2=O)(F)F

Synthesis and Preparation

The synthesis typically involves multi-step protocols starting from spirocyclic precursors. A representative route (Figure 2) includes:

  • Spirocyclization: Formation of the 2,7-diazaspiro[4.5]decan-1-one core via intramolecular cyclization .

  • Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carboxylate group .

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldReference
FluorinationDAST, CH₂Cl₂, 0°C to RT65–75%
Boc ProtectionBoc₂O, TEA, CH₂Cl₂, RT>90%

Physicochemical Properties

The compound exhibits distinct properties influenced by its fluorine and spirocyclic architecture:

  • Density: 1.25 ± 0.1 g/cm³ (predicted) .

  • Boiling Point: 427.4 ± 45.0°C (predicted) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl group .

  • Stability: Stable under inert storage (-20°C, desiccated) but sensitive to strong acids/bases .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing bioactive molecules:

  • Antiviral Agents: Analogous spirocyclic structures are used in HIV protease inhibitors .

  • Kinase Inhibitors: The difluoro motif enhances binding to ATP pockets in kinase targets .

Fluorine’s Role

  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life .

  • Bioavailability: The electronegative fluorine atoms improve membrane permeability .

CompoundTargetActivity (IC₅₀/MIC)Reference
Oxetanocin (spiro-oxetane analog)HIV-10.5–1.5 μg/mL
Spiro-carbapenemE. coli0.12 μg/mL

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